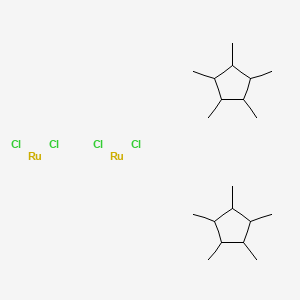
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer is prepared by reacting hydrated ruthenium trichloride with pentamethylcyclopentadiene . The reaction can be represented as follows: [ 2 \text{CpH} + 2 \text{RuCl}_3 \cdot 3\text{H}_2\text{O} \rightarrow [\text{CpRuCl}_2]_2 + 2 \text{HCl} + 6 \text{H}_2\text{O} ] where Cp*H represents pentamethylcyclopentadiene . This reaction is accompanied by the formation of decamethylruthenocene .
Chemical Reactions Analysis
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer undergoes various types of reactions, including reduction and substitution . For example, it can be reduced to the diamagnetic tetramer of ruthenium(II) using zinc: [ 2 [\text{CpRuCl}_2]_2 + 2 \text{Zn} \rightarrow [\text{CpRuCl}]_4 + 2 \text{ZnCl}_2 ] Methoxide can also be used to produce a related diruthenium(II) derivative : [ [\text{CpRuCl}_2]_2 + 3 \text{NaOCH}_3 + \text{HOCH}_3 \rightarrow [\text{CpRuOCH}_3]_2 + 3 \text{NaCl} + \text{CH}_2\text{O} + \text{HCl} ]
Scientific Research Applications
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer has a wide range of applications in scientific research. It is used as a reagent in organometallic chemistry and has been investigated as a hydrogenation catalyst . The compound is also used in the synthesis of various organoruthenium complexes, which have applications in catalysis and materials science .
Mechanism of Action
The mechanism of action of dichloro(pentamethylcyclopentadienyl)ruthenium dimer involves its ability to act as a catalyst in various chemical reactions. The compound’s unique structure allows it to facilitate the transfer of electrons and protons, making it effective in hydrogenation and other catalytic processes . The molecular targets and pathways involved in these reactions are primarily related to the activation and transformation of organic substrates .
Comparison with Similar Compounds
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer can be compared to other similar compounds, such as dichloro(pentamethylcyclopentadienyl)iridium dimer and dichloro(pentamethylcyclopentadienyl)rhodium dimer . These compounds share similar structural features and are used in similar catalytic applications. this compound is unique in its ability to exist as isomers with different intermetallic separations, which affects its physical properties and reactivity .
Properties
CAS No. |
82091-73-4 |
|---|---|
Molecular Formula |
C20H40Cl4Ru2 |
Molecular Weight |
624.5 g/mol |
IUPAC Name |
dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/2C10H20.4ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6-10H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI Key |
HWLRJJSXPWYTCF-UHFFFAOYSA-J |
Canonical SMILES |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















